molecular formula C17H23Cl2N5O B2680442 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride CAS No. 2418596-19-5

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride

Cat. No. B2680442
CAS RN: 2418596-19-5
M. Wt: 384.31
InChI Key: JANVOSNFPQCJTM-LVVRIOTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an indene moiety which is a polycyclic hydrocarbon. It also contains an amide group and a tetrahydrobenzotriazole group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indene moiety, followed by the introduction of the amide and tetrahydrobenzotriazole groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The indene moiety is a fused ring system consisting of a benzene ring and a cyclopentene ring. The amide group is attached to one of the carbon atoms of the indene moiety, and the tetrahydrobenzotriazole group is attached to the nitrogen atom of the amide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The indene moiety could undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions. The tetrahydrobenzotriazole group could also potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the indene moiety could impart hydrophobic properties, while the amide and tetrahydrobenzotriazole groups could contribute to its polarity .

Scientific Research Applications

Let’s explore six distinct applications of this intriguing compound:

Chemical Biology and Drug Discovery

EN300-26862335 serves as an interesting scaffold for chemical biology studies. Researchers can modify its structure to create derivatives with improved properties, potentially leading to novel drug candidates.

Feel free to explore the references for more in-depth information:

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

Future research on the compound could involve exploring its potential uses, studying its chemical reactivity, and investigating its biological activity .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O.2ClH/c18-17-12-6-2-1-5-11(12)9-14(17)19-16(23)10-22-15-8-4-3-7-13(15)20-21-22;;/h1-2,5-6,14,17H,3-4,7-10,18H2,(H,19,23);2*1H/t14-,17-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANVOSNFPQCJTM-LVVRIOTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=NN2CC(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=NN2CC(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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